Leu-phe
Overview
Description
Leu-Phe is a dipeptide formed from L-leucine and L-phenylalanine residues. It has a role as a metabolite. It derives from a L-leucine and a L-phenylalanine.
Mechanism of Action
Target of Action
Leucine-Phenylalanine (Leu-Phe) primarily targets opioid receptors, specifically the formyl peptide receptors (FPRs). These receptors are known to play a significant role in the antinociceptive action in organisms . This compound is also suspected to interact with the Arg/N-degron pathway, which targets proteins for degradation by recognizing their N-terminal or internal degrons .
Mode of Action
This compound interacts with its targets by binding to the lipid phase of the membrane receptor surrounding. This interaction affects the surface characteristics and morphology of lipid monolayers, leading to an increase in surface density of the mixed surface lipids/Leu-Phe films at loose lipid packing . This interaction is crucial for the peptides to adopt a proper conformation for binding to their receptors .
Biochemical Pathways
This compound is part of the superfamily of ELFV (Glu/Leu/Phe/Val) amino acid dehydrogenases, which play a significant role at the junction of carbon and nitrogen assimilation pathways . The peptides are involved in various functions in the organism, including the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, respiration, and inhibition of pain signals .
Pharmacokinetics
Peptides in general are known to have poor absorption, distribution, metabolism, and excretion (adme) properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategies have been developed to improve peptide drugability through enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .
Result of Action
The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, it has been found to affect the lipid monolayers surface characteristics . In the context of cancer, certain cyclic peptides containing the this compound sequence have shown cytotoxic and cytostatic effects in melanoma cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, the production of certain diketopiperazines, including cyclo(Pro-Phe), was found to be influenced by environmental factors such as temperature and pH . These factors can affect the stability and efficacy of this compound, thereby influencing its overall action.
Biochemical Analysis
Biochemical Properties
Leu-Phe participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the self-assembly of peptides, forming various micro to nanostructures . This process has several applications in nanobiotechnology .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound and other amide-linked indole-3-acetic acid (IAA) conjugates modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound acts through the TIR1-dependent signaling pathway .
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
Record name | Leucylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-30-8, 3063-05-6, 56217-82-4 | |
Record name | NSC524454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Leucylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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